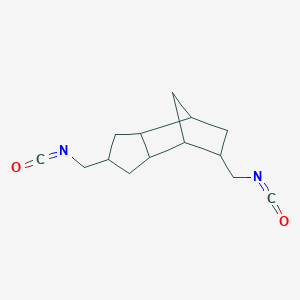
2,5-Bis(isocyanatomethyl)octahydro-1H-4,7-methanoindene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Bis(isocyanatomethyl)octahydro-1H-4,7-methanoindene is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes isocyanate groups attached to a bicyclic framework. The presence of these functional groups makes it highly reactive and suitable for various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(isocyanatomethyl)octahydro-1H-4,7-methanoindene typically involves the reaction of octahydro-1H-4,7-methanoindene-2,5-dimethanol with phosgene or other isocyanate-generating reagents. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired isocyanate groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Bis(isocyanatomethyl)octahydro-1H-4,7-methanoindene undergoes various chemical reactions, including:
Addition Reactions: The isocyanate groups readily participate in addition reactions with nucleophiles such as amines and alcohols, forming urea and urethane derivatives.
Polymerization: This compound can undergo polymerization reactions to form polyurethanes, which are widely used in the production of foams, coatings, and adhesives.
Common Reagents and Conditions
Amines: React with isocyanate groups to form urea derivatives.
Alcohols: React with isocyanate groups to form urethane derivatives.
Catalysts: Used to enhance the reaction rates and selectivity.
Major Products Formed
Urea Derivatives: Formed from the reaction with amines.
Urethane Derivatives: Formed from the reaction with alcohols.
Polyurethanes: Formed through polymerization reactions.
Wissenschaftliche Forschungsanwendungen
2,5-Bis(isocyanatomethyl)octahydro-1H-4,7-methanoindene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in the development of biomaterials and drug delivery systems.
Medicine: Explored for its potential in creating biocompatible materials for medical implants and devices.
Industry: Widely used in the production of polyurethanes, which have applications in foams, coatings, adhesives, and elastomers.
Wirkmechanismus
The mechanism of action of 2,5-Bis(isocyanatomethyl)octahydro-1H-4,7-methanoindene primarily involves the reactivity of its isocyanate groups. These groups can react with various nucleophiles, leading to the formation of stable covalent bonds. The molecular targets and pathways involved in these reactions depend on the specific nucleophiles and reaction conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Octahydro-4,7-methano-1H-indene: A related compound with a similar bicyclic structure but lacking the isocyanate groups.
Hexahydro-4,7-methanoindan: Another similar compound with a different degree of saturation in the bicyclic framework.
Tetrahydrodicyclopentadiene: Shares a similar bicyclic structure but with different functional groups.
Uniqueness
2,5-Bis(isocyanatomethyl)octahydro-1H-4,7-methanoindene is unique due to the presence of two isocyanate groups, which impart high reactivity and versatility in chemical reactions. This makes it particularly valuable in the synthesis of polyurethanes and other advanced materials.
Eigenschaften
CAS-Nummer |
135540-90-8 |
|---|---|
Molekularformel |
C14H18N2O2 |
Molekulargewicht |
246.30 g/mol |
IUPAC-Name |
4,8-bis(isocyanatomethyl)tricyclo[5.2.1.02,6]decane |
InChI |
InChI=1S/C14H18N2O2/c17-7-15-5-9-1-12-10-3-11(6-16-8-18)13(4-10)14(12)2-9/h9-14H,1-6H2 |
InChI-Schlüssel |
DLTZIQGUEWGCCS-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC2C1C3CC(C2C3)CN=C=O)CN=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


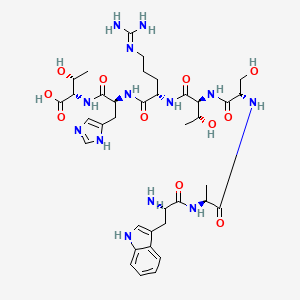
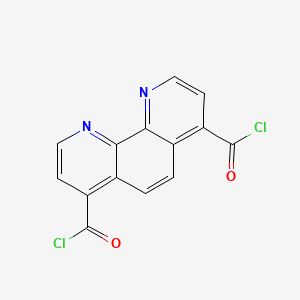
![N,N-Dimethyl-N-[(4-methylphenyl)methyl]anilinium chloride](/img/structure/B14284678.png)
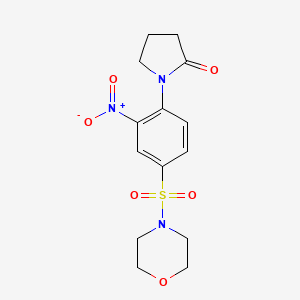
![1-Phenyl-3-[(1-phenylcyclopropyl)amino]propan-1-one](/img/structure/B14284688.png)
![Benzenamine, N-[1-(3-pyridinyl)ethylidene]-](/img/structure/B14284697.png)
![4-[Methyl(octadecyl)amino]benzaldehyde](/img/structure/B14284700.png)
![6-[2-(2-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14284702.png)
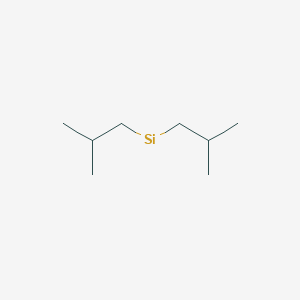
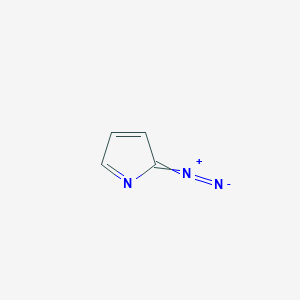
![(1E)-3,3-Diethyl-1-{4-[(trimethylsilyl)ethynyl]phenyl}triaz-1-ene](/img/structure/B14284711.png)
![Phosphine, methyl[2,4,6-tris(1-methylethyl)phenyl]-](/img/structure/B14284712.png)
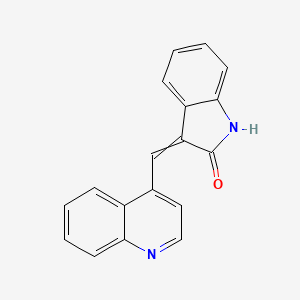
![4'-Methyl-3,4,5,6-tetrahydro[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14284717.png)
